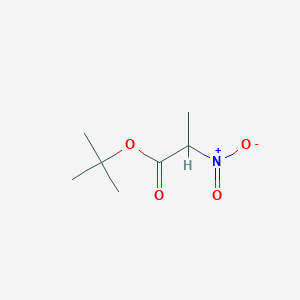

Tert-butyl 2-nitropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-nitropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-5(8(10)11)6(9)12-7(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBVZYFNRWKEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456530 | |

| Record name | Tert-butyl 2-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18598-92-0 | |

| Record name | Tert-butyl 2-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Nitropropanoate

Nucleophilic Reactivity of the α-Carbon in Tert-butyl 2-nitropropanoate Enolates/Nitronates

The presence of the nitro and tert-butoxycarbonyl groups on the same carbon atom significantly influences the reactivity of the α-carbon in this compound. Upon deprotonation, it forms a nitronate/enolate intermediate, which is a potent nucleophile.

The enolate of this compound readily participates in Michael addition reactions with various α,β-unsaturated compounds. These reactions are fundamental for carbon-carbon bond formation.

With α,β-Unsaturated Ketones: The addition of the nitronate of this compound to α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), is a well-established method for synthesizing γ-nitro ketones. These reactions are often catalyzed by a base to generate the nucleophilic nitronate. nottingham.ac.uk The choice of solvent and catalyst can influence the reaction's efficiency and stereoselectivity. For instance, the use of chiral catalysts can lead to the formation of enantiomerically enriched products. encyclopedia.pub

With Acrylates: this compound can undergo a Michael addition with acrylates like tert-butyl acrylate. researchgate.net This reaction provides a route to functionalized nitroesters. The reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the outcome of the reaction. For example, heating in nitromethane (B149229) can lead to isomerization of the initial adduct. researchgate.net

Table 1: Michael Addition Reactions of this compound

| Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|

| α,β-Unsaturated Ketones | Base-catalyzed | γ-Nitro ketones |

| Acrylates | Thermal/Catalytic | Functionalized nitroesters |

The nucleophilic α-carbon of this compound enolate can be alkylated using various electrophiles, such as alkyl halides and bromoacetates.

With Alkyl Halides: The alkylation of this compound with alkyl halides provides a direct method for introducing alkyl substituents at the α-position. These reactions typically proceed via an SN2 mechanism and are influenced by steric hindrance. sit.edu.cnntu.edu.sg The choice of base and solvent is critical for achieving good yields and minimizing side reactions.

With Bromoacetates: The reaction with bromoacetates, such as tert-butyl bromoacetate, allows for the introduction of an acetate (B1210297) moiety, leading to the formation of substituted succinates after further transformations.

This compound can also undergo reactions through radical nucleophilic substitution (SRN1) pathways. This mechanism involves single electron transfer (SET) and is particularly useful for reactions with substrates that are unreactive under standard nucleophilic substitution conditions. ntu.edu.sgresearchgate.net

The SRN1 reaction is a chain process involving radical and radical anion intermediates. researchgate.net These reactions can be initiated by light (photostimulation) or by chemical initiators. researchgate.netacs.orgresearchgate.net The stereoselectivity of SRN1 C-alkylation of 2-nitropropionate anions has been studied, with the chiral auxiliary influencing the diastereomeric ratio of the products. researchgate.net For instance, the reaction of carbohydrate-derived 2-nitropropionate anions with p-nitrobenzyl chloride under SRN1 conditions yielded products with moderate diastereomeric ratios. researchgate.net

Transformations Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can be transformed into other important functionalities, such as carbonyls and amines.

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction typically involves the formation of a nitronate salt followed by acidification. wikipedia.orgorganic-chemistry.org

The traditional Nef reaction often requires harsh acidic conditions. wikipedia.org However, various modified procedures have been developed to carry out this transformation under milder conditions. organic-chemistry.orgresearchgate.net These include oxidative methods using reagents like oxone or permanganate, and reductive methods. wikipedia.orgorganic-chemistry.org For secondary nitro compounds like this compound, the Nef reaction yields a ketone. The intramolecular participation of a neighboring carboxylic acid group can influence the course of the Nef reaction. researchgate.net

The reduction of the nitro group in this compound provides a valuable route to β-amino acids and their derivatives. rsc.orgorgsyn.orghilarispublisher.com These compounds are of significant interest due to their presence in biologically active natural products. rsc.org

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common method. For example, the reduction of the nitro group can be achieved using hydrogen gas and a palladium catalyst (H₂/Pd). psu.edu The resulting β-amino ester can be further manipulated or deprotected to yield the free β-amino acid. nih.govnih.gov The synthesis of β²-amino acids, in particular, often utilizes β-nitropropionate analogues as starting materials. rsc.orgacs.org

Table 2: Transformations of the Nitro Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nef Reaction | Acid hydrolysis of nitronate | Ketone |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | β-Amino ester |

Role of Nitro Group as a Leaving Group

The nitro group (-NO2) is a versatile functional group in organic synthesis, and its ability to act as a leaving group is crucial in various carbon-carbon and carbon-heteroatom bond-forming reactions. While its role as a leaving group is well-established in nucleophilic aromatic substitution (SNA_r) on electron-deficient rings stackexchange.com, its departure from an aliphatic carbon, as in this compound, follows different mechanistic pathways.

The conversion of aliphatic nitro compounds into other functional groups often involves the implicit departure of the nitro group. ethz.ch These transformations can be facilitated through methods such as radical denitration. sci-hub.se In reactions involving secondary aliphatic nitro compounds, tributylphosphine–diphenyl disulfide can be used to generate an imine intermediate, which can then be hydrolyzed to a ketone, effectively replacing the nitro group. researchgate.net

The reactivity of the nitro group is intrinsically linked to its ability to stabilize an adjacent carbanion, forming a nitronate intermediate. nih.gov This species is central to many of its reactions. The departure of the nitro group can be seen in transformations like the Nef reaction, where a primary or secondary nitroalkane is converted to a corresponding carbonyl compound under acidic conditions. researchgate.net Although not a direct substitution, this reaction results in the cleavage of the C-NO2 bond and its replacement with a C=O bond.

In some instances, the nitrite (B80452) ion can serve as a leaving group, particularly in substitution reactions. ethz.ch This reactivity is exploited in various synthetic procedures, underscoring the nitro group's utility beyond its electron-withdrawing nature. sci-hub.se

Reactions at the Ester Moiety (e.g., Transesterification, Hydrolysis, Amidation)

The tert-butyl ester group is a common protecting group for carboxylic acids, and its reactivity is central to its application in multi-step synthesis. Reactions at this moiety primarily involve its cleavage or transformation into other carbonyl derivatives.

Hydrolysis: Acid-catalyzed hydrolysis is a standard method for deprotecting tert-butyl esters. A mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) is frequently employed. For instance, stirring a substrate containing a tert-butyl ester in a 9:1 mixture of CH₂Cl₂/TFA can effectively cleave the ester to yield the corresponding carboxylic acid. nih.gov This method is advantageous due to the volatile nature of the byproducts (isobutylene and TFA). Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Transesterification and Amidation: Direct conversion of tert-butyl esters into other esters (transesterification) or amides (amidation) provides an efficient synthetic route that avoids the isolation of the intermediate carboxylic acid. A one-pot method has been developed that facilitates this transformation under mild conditions. organic-chemistry.orgscientificupdate.com This process involves the in situ generation of an acid chloride from the tert-butyl ester using a chlorinating agent and a Lewis acid catalyst, which is then trapped by an alcohol or an amine. organic-chemistry.orgscientificupdate.com

A particularly effective system utilizes α,α-dichlorodiphenylmethane as the chlorinating agent and tin(II) chloride (SnCl₂) as the catalyst. organic-chemistry.orgscientificupdate.com The reaction is applicable to a wide range of alcohols (primary, secondary, tertiary, and phenolic) and amines, affording the desired products in high yields. organic-chemistry.org

| Transformation | tert-Butyl Ester Substrate | Nucleophile (Alcohol/Amine) | Key Reagents | Solvent | Product |

|---|---|---|---|---|---|

| Transesterification | Generic R-CO₂tBu | R'-OH | α,α-dichlorodiphenylmethane, SnCl₂ (cat.), DMAP | DCE | R-CO₂R' |

| Amidation | Generic R-CO₂tBu | R'R''NH | α,α-dichlorodiphenylmethane, SnCl₂ (cat.), DIPEA | DCE | R-CONR'R'' |

Other catalysts, such as those based on lanthanum(III) complexes, have also been shown to be highly efficient for the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net

Mechanism Elucidation Studies (e.g., Isomerization, Bond Formation)

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes and designing new synthetic methods. Studies have employed computational analysis, kinetic experiments, and intermediate trapping to elucidate these pathways.

Bond Formation: The formation of new carbon-carbon bonds at the α-position to the nitro group is a cornerstone of the utility of nitroalkanes. Mechanistic studies have shed light on how these reactions proceed.

Aza-Henry Reaction: Density Functional Theory (DFT) calculations have been used to rationalize the diastereodivergence observed in aza-Henry reactions between α-nitro esters and imines. nih.gov The transition state geometry is heavily influenced by non-covalent interactions, particularly hydrogen bonding between the catalyst and the reacting partners (the nitronate ester and the imine). The stereochemical outcome is dictated by the precise arrangement of the substrates within the catalyst's binding pocket, which minimizes steric strain by orienting large groups like the tert-butyl and ester moieties away from the catalyst's framework. nih.gov

Vitamin B₁₂-Catalyzed Coupling: A plausible mechanism for the vitamin B₁₂-catalyzed coupling of nitroalkanes with diazo compounds has been proposed. nih.gov The process is initiated by the reduction of the Co(III) in vitamin B₁₂ to a highly nucleophilic Co(I) species by zinc powder. nih.govrsc.org This Co(I) catalyst then reacts with the diazo compound (e.g., ethyl diazoacetate) to form an alkyl cobalt intermediate. Under thermal conditions, this intermediate undergoes homolytic cleavage of the C-Co bond to generate an alkyl radical. This radical then participates in the C-C bond formation with the nitroalkane, which can exist in equilibrium with its nucleophilic nitronate tautomer. nih.gov

Isomerization: Isomerization is a key mechanistic consideration in reactions involving prochiral starting materials or intermediates.

Tautomerization: Nitroalkanes like this compound can undergo tautomerization to form the corresponding nitronate (or aci-nitro) form. nih.gov This isomerization is fundamental to their reactivity, as the nitronate is the key nucleophilic species in reactions like the Henry and Michael additions. sci-hub.senih.gov

Geometric Isomerization: In the context of cycloaddition reactions, computational studies have shown that isomerization of intermediates can occur. For example, in the reaction of aziridines with electron-deficient alkenes (structurally related to the nitro-ester), the formation of multiple product stereoisomers was rationalized by the isomerization of an intermediate azomethine ylide and the geometric isomerization (E/Z) of the alkene component. beilstein-journals.org Such studies highlight that reaction pathways can be more complex than a simple concerted step, often involving stepwise mechanisms with discrete, conformationally flexible intermediates. beilstein-journals.org

Applications of Tert Butyl 2 Nitropropanoate in Complex Organic Synthesis

As a Versatile C2 Building Block in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, where complex target molecules are conceptually broken down into simpler, commercially available starting materials, tert-butyl 2-nitropropanoate is recognized as a valuable C2 building block. wgtn.ac.nzd-nb.info This designation stems from its ability to introduce a two-carbon unit with latent amino and carboxyl functionalities into a target structure. The nitro group can be readily reduced to an amine, while the tert-butyl ester can be hydrolyzed to a carboxylic acid, providing two key functional groups for further synthetic manipulations.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals, and this compound has proven to be a useful precursor for their synthesis. unimi.itrsc.orgmdpi.com The nitro group serves as a masked amino group, which can participate in cyclization reactions to form a variety of heterocyclic rings.

One common strategy involves the Michael addition of the nitronate anion of this compound to an appropriate acceptor, followed by reductive cyclization of the nitro group to form the heterocyclic ring. unimi.it This approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including piperidines and pyrrolidines. rsc.orgbeilstein-journals.org The tert-butyl ester group often plays a crucial role in these transformations by providing steric bulk that can influence the stereochemical outcome of the reaction.

| Heterocycle Class | Synthetic Strategy | Key Features |

| Piperidines | Michael addition followed by reductive cyclization | Access to substituted piperidine (B6355638) scaffolds. beilstein-journals.org |

| Pyrrolidines | Intramolecular cyclization of γ-nitro esters | Formation of five-membered nitrogenous rings. rsc.org |

| Aziridines | Aza-Darzens reaction with N-tert-butanesulfinyl imines | Stereoselective synthesis of functionalized aziridines. beilstein-journals.org |

Precursor for β-Amino Acids and Derivatives

β-Amino acids are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. researchgate.netpsu.edu this compound serves as a valuable precursor for the synthesis of β²-amino acids, which are characterized by a substituent at the α-position to the carboxyl group. beilstein-journals.org

The synthesis of β²-amino acids from this compound typically involves the stereoselective introduction of a substituent at the C2 position, followed by reduction of the nitro group to an amine. The tert-butyl ester can then be cleaved under acidic conditions to afford the free β²-amino acid. mdpi.comnih.gov This methodology provides access to a wide range of enantiomerically enriched β²-amino acids with diverse side chains. nih.gov

Role in Natural Product Synthesis Intermediates

The synthesis of complex natural products often requires the use of versatile building blocks that can be elaborated into the desired target molecule. rroij.comrsc.org this compound has been utilized as a key intermediate in the synthesis of several natural products, where it serves as a source of a two-carbon unit with the desired functionality and stereochemistry. nih.govorgsyn.org

For instance, in the total synthesis of (±)-Gelsemine, a complex indole (B1671886) alkaloid, a derivative of 3-nitropropionate was employed in a key double conjugate addition reaction to construct the intricate polycyclic core of the molecule. nih.gov The nitro group was later converted to an amine, which was essential for the formation of one of the heterocyclic rings in the natural product.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. arkema.com Its ability to introduce a nitro group and a protected carboxylic acid functionality into a molecule allows for the construction of a wide range of complex structures with potential biological activity. acs.org

In the pharmaceutical industry, this compound derivatives are used as building blocks for the synthesis of drug candidates targeting a variety of diseases. The nitro group can be transformed into a range of other functional groups, providing access to a diverse array of chemical entities for screening and lead optimization. Similarly, in the agrochemical sector, this compound is utilized in the synthesis of novel pesticides and herbicides. arkema.comacs.org

Asymmetric Synthesis and Stereochemical Control with Tert Butyl 2 Nitropropanoate

Enantioselective Synthesis of Chiral α-Nitro Esters

The generation of chiral α-nitro esters is a critical step in the synthesis of valuable molecules like α,α-disubstituted α-amino acids. Tert-butyl 2-nitropropanoate serves as a key prochiral nucleophile in these transformations. A significant advancement in this area is the use of transition-metal catalysis, particularly with palladium, to control the stereochemical outcome of allylic alkylation reactions. calis.edu.cn

Research has demonstrated a novel approach using an ion-paired chiral ligand system for the palladium-catalyzed enantioselective allylic alkylation of this compound. calis.edu.cn This system comprises an achiral cationic ammonium-phosphine hybrid ligand paired with a chiral binaphtholate anion. calis.edu.cn This design creates a chiral environment around the metal center, which effectively dictates the facial selectivity of the nucleophilic attack by the nitronate generated from this compound. calis.edu.cn

Initial studies involving the reaction of this compound with cinnamyl methyl carbonate showed moderate enantioselectivities. calis.edu.cn However, optimization of the ligand structure, specifically by introducing substituents on the benzene (B151609) linker of the phosphine (B1218219) ligand, led to a significant enhancement in stereocontrol. For instance, incorporating a phenyl group on the benzene linkage resulted in an enantiomeric excess (e.e.) of 83%. calis.edu.cn The reaction conditions, including the use of a water co-solvent, were found to be crucial for achieving both high reactivity and selectivity. calis.edu.cn

Table 1: Palladium-Catalyzed Enantioselective Allylic Alkylation of this compound This table summarizes the results of the reaction between this compound and cinnamyl methyl carbonate using different ion-paired chiral ligands.

| Ligand Substituent (R) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|

| H | Toluene | 25 | 87 | 64 | calis.edu.cn |

| tert-Butyl | Toluene | 25 | 83 | 75 | calis.edu.cn |

| Phenyl | Toluene | 25 | 88 | 83 | calis.edu.cn |

| Phenyl | Toluene/H₂O (20:1) | 0 | 85 | 89 | calis.edu.cn |

Diastereoselective Transformations

The steric bulk of the tert-butyl group in this compound is a key factor in achieving high levels of diastereoselectivity. In reactions forming two or more stereocenters, the large ester group can effectively shield one face of the reacting molecule, directing the approach of an incoming reagent. This principle is particularly evident in the aza-Henry (nitro-Mannich) reaction, which forms β-amino-α-nitro esters, precursors to α,β-diamino acids. nih.gov

Detailed computational and experimental studies have shown a synergistic interaction between a chiral catalyst and the sterically demanding ester of the nitronate to generate high diastereoselection. nih.gov In the aza-Henry reaction between α-nitro esters and imine electrophiles, the choice of catalyst can lead to diastereodivergence, where either the syn- or anti-diastereomer can be selectively produced. nih.gov For example, a C₂-symmetric chiral bis(amidine) catalyst favors the formation of the anti-adduct, while a related C₁-symmetric catalyst yields the syn-adduct with high selectivity. nih.gov The large tert-butyl ester group is oriented away from the catalyst backbone in the transition state to avoid unfavorable steric interactions, an arrangement that is crucial for establishing the observed stereochemical outcome. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. researchgate.net Common auxiliaries include oxazolidinones, camphor (B46023) derivatives, and sulfur-based compounds like tert-butanesulfinamide. wikipedia.orgsigmaaldrich.comresearchgate.net

In the context of reactions involving substrates like this compound, a chiral auxiliary can be attached to the molecule to direct alkylation, aldol (B89426), or Michael addition reactions. sigmaaldrich.comresearchgate.net For example, N-tert-butanesulfinyl imines are widely used intermediates where the tert-butanesulfinamide group acts as a potent chiral auxiliary. nih.gov Condensation of a chiral sulfinamide with a ketone or aldehyde creates a chiral N-sulfinyl imine. wikipedia.orgmedchemexpress.com The sulfinyl group then directs the nucleophilic addition to the C=N double bond with high diastereoselectivity. nih.gov Subsequent removal of the auxiliary under acidic conditions yields the chiral amine product. medchemexpress.com

Another powerful class of auxiliaries are the oxazolidinones, which can be acylated to form chiral imides. wikipedia.orgsigmaaldrich.com Deprotonation generates a stereochemically defined Z-enolate, which then reacts with electrophiles from the less hindered face, as dictated by the substituent on the oxazolidinone ring. researchgate.net This method is highly effective for controlling the stereochemistry of alkylation and aldol reactions. wikipedia.orgresearchgate.net

Table 2: Examples of Common Chiral Auxiliaries and Their Applications This table provides an overview of representative chiral auxiliaries and the types of stereoselective reactions they are commonly used to control.

| Chiral Auxiliary Class | Representative Auxiliary | Key Applications | Reference |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Aldol Reactions, Alkylations, Diels-Alder Reactions | wikipedia.orgsigmaaldrich.comresearchgate.net |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of Chiral Amines, Aziridines | wikipedia.orgnih.govmedchemexpress.com |

| Camphor Derivatives | Oppolzer's Sultam | Alkylations, Diels-Alder Reactions | wikipedia.orgresearchgate.net |

| Imidazolidinones | Seebach's Auxiliary | Alkylations, Michael Additions | capes.gov.br |

Phase-Transfer Catalysis for Enantioselective Transformations

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase). ignited.in A phase-transfer catalyst, typically a quaternary onium salt such as a tetraalkylammonium or phosphonium (B103445) salt, transports a reactant from one phase into the other, where the reaction can proceed. ignited.in This methodology is highly valued for its mild reaction conditions, operational simplicity, and scalability, making it attractive for industrial applications. ignited.inresearcher.life

In asymmetric synthesis, chiral phase-transfer catalysts are employed to generate enantiomerically enriched products. researcher.lifentu.edu.sg These catalysts form a chiral ion pair with the reacting anion, and this chiral environment dictates the stereoselectivity of the subsequent reaction in the organic phase. acs.org For reactions involving nitroalkanes like this compound, a base in the aqueous or solid phase deprotonates the nitroalkane to form a nitronate anion. The chiral PTC then shuttles this anion into the organic phase to react with an electrophile.

Significant progress has been made in designing sophisticated chiral phase-transfer catalysts. For example, N-spiro C₂-symmetric chiral quaternary ammonium (B1175870) bromides have been developed that possess dual functionalities: the cationic ammonium center for ion pairing and hydroxyl groups that can act as a recognition site for the electrophile through hydrogen bonding. acs.org Such catalysts have proven highly effective in promoting enantioselective Michael additions. acs.org The ion-paired chiral ligand system described for the palladium-catalyzed alkylation of this compound also functions on a related principle, where a chiral counteranion controls the stereochemistry of a cationic metal complex. calis.edu.cn

Catalytic Strategies in Reactions Involving Tert Butyl 2 Nitropropanoate

Organocatalysis (e.g., Michael Additions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has proven highly effective for asymmetric reactions involving α-branched nitroalkanes like tert-butyl 2-nitropropanoate. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prominent example where organocatalysis provides access to chiral products with high stereoselectivity.

A key strategy involves the use of bifunctional organocatalysts, which possess both a Brønsted base site to deprotonate the nitroalkane, forming a nitronate intermediate, and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide group) to activate the electrophilic Michael acceptor. Cinchona alkaloid-derived catalysts are frequently employed for this purpose. These catalysts create a well-organized, chiral environment for the reaction, directing the stereochemical outcome.

In a notable study on the Michael addition of unactivated α-branched nitroalkanes to α′-hydroxy enones, cinchona alkaloid-derived ureidoaminal catalysts were utilized. wiley-vch.de This approach yielded tertiary nitro compounds in good yields (55–80%) and with high enantioselectivity (up to 96:4 e.r.). wiley-vch.de The α′-hydroxy enones serve as versatile surrogates for acrylic acid/ester, aldehyde, and nitrile functionalities. wiley-vch.de The success of this method is attributed to the dual activation mechanism where the catalyst simultaneously activates both the nitroalkane nucleophile and the enone electrophile. wiley-vch.deresearchgate.net

| Nitroalkane | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| 1-(Nitromethyl)benzene derivative | α′-Hydroxy enone | Cinchona Ureidoaminal | 74 | 90:10 | wiley-vch.de |

| 1-(m-Chlorophenyl)-2-nitroethane | α′-Hydroxy enone | Cinchona Ureidoaminal | 75 | 93:7 | wiley-vch.de |

| 1-(p-Bromophenyl)-2-nitroethane | α′-Hydroxy enone | Cinchona Ureidoaminal | 80 | 96:4 | wiley-vch.de |

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented, the reactivity of the nitroalkane functional group is well-established in reactions such as the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. wikipedia.org

In this type of reaction, a palladium(0) catalyst reacts with an allylic substrate bearing a leaving group (such as an acetate (B1210297) or a nitro group) to form a π-allyl palladium(II) complex. wikipedia.orgrsc.org This complex is electrophilic and can be attacked by a soft nucleophile. The nitronate anion derived from this compound can serve as such a nucleophile. Research has shown that allylic nitro-compounds themselves can act as substrates, where the nitro group is the leaving group, undergoing allylic alkylation with stabilized carbanions like sodium dimethyl malonate in the presence of a Pd(PPh₃)₄ catalyst. rsc.orgrsc.org

This precedent suggests that this compound could be employed as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The use of chiral phosphine (B1218219) ligands can induce high levels of enantioselectivity, making it a valuable method for constructing chiral molecules. wikipedia.org

| Allylic Nitro Substrate | Nucleophile | Catalyst | Product(s) | Key Observation | Reference |

|---|---|---|---|---|---|

| 3-Nitro-1-butene | Sodium dimethyl malonate | Pd(PPh₃)₄ | Regioisomeric alkylated products | Demonstrates the nitro group as a viable leaving group in Pd-catalyzed allylic substitution. | rsc.orgrsc.org |

Enzyme Catalysis (e.g., Biocatalytic Transformations of Nitroalkanes)

Enzyme catalysis, or biocatalysis, utilizes natural catalysts to perform chemical transformations with high selectivity under mild conditions. For a molecule like this compound, two main classes of enzymes are of particular interest: nitroreductases and lipases.

Nitroreductases (NTRs) are flavoenzymes that catalyze the reduction of nitro groups to the corresponding amines, typically using a cofactor like NADH as the electron donor. nih.gov While much of the research on NTRs has focused on nitroaromatic compounds, especially in the context of hypoxia-activated prodrugs for cancer therapy, their activity is not limited to aromatic substrates. nih.gov It is plausible that nitroreductases could be employed for the stereoselective reduction of the nitro group in this compound to yield tert-butyl 2-aminopropanoate, a chiral amino acid derivative.

Lipases are hydrolases that catalyze the cleavage of ester bonds in aqueous environments and the synthesis of esters (via esterification or transesterification) in non-aqueous media. The tert-butyl ester of 2-nitropropanoate could be a substrate for lipase-catalyzed hydrolysis to yield 2-nitropropanoic acid. Conversely, lipases could catalyze the transesterification of the tert-butyl ester with other alcohols. Studies have demonstrated the use of lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), for transesterification reactions involving tert-butanol, highlighting the feasibility of such transformations. nih.govresearchgate.net

| Enzyme Class | Potential Reaction | Potential Product | Basis for Feasibility |

|---|---|---|---|

| Nitroreductase | Reduction of nitro group | Tert-butyl 2-aminopropanoate | Known to reduce nitro groups to amines. nih.gov |

| Lipase | Hydrolysis | 2-Nitropropanoic acid and tert-butanol | Catalyze hydrolysis of various esters. nih.govnih.gov |

| Lipase | Transesterification | Other alkyl 2-nitropropanoates | Effective in non-aqueous media for ester synthesis. nih.govdtic.mil |

Brønsted Acid/Base Catalysis

Brønsted acids and bases play fundamental roles in catalyzing reactions of nitroalkanes. Brønsted bases are essential for deprotonating the α-carbon of this compound to generate the nucleophilic nitronate anion, which is the key intermediate in reactions like Michael additions and Henry (nitroaldol) reactions. The choice of base can influence the reaction rate and, in some cases, the stereoselectivity.

Brønsted acids can act as catalysts by activating electrophiles. For instance, in a Michael addition, a Brønsted acid can protonate the carbonyl group of the α,β-unsaturated acceptor, making it more susceptible to nucleophilic attack by the nitronate.

Interestingly, nitro compounds themselves can act as co-catalysts in Brønsted acid catalysis. Mechanistic studies have revealed that nitro compounds can form hydrogen-bonded aggregates with Brønsted acids. organic-chemistry.org These higher-order aggregates can be more kinetically competent catalysts than the acid alone, significantly enhancing reaction rates even when the nitro compound is present in substoichiometric amounts. organic-chemistry.org This "nitro-assisted catalysis" highlights a cooperative role where the nitro group facilitates the catalytic cycle. organic-chemistry.org

Synergistic Catalysis

Synergistic catalysis, where two or more distinct catalysts operate in concert to promote a transformation that is not possible or efficient with either catalyst alone, represents a sophisticated approach to reaction design. chim.itbohrium.com This strategy is particularly powerful for reactions involving this compound, as different catalysts can independently activate the nucleophilic and electrophilic partners.

A common example is the combination of organocatalysis and transition metal catalysis. chim.it For an allylic alkylation, a chiral organocatalyst (e.g., a Brønsted base) could be used to generate the chiral nitronate of this compound, while a palladium complex simultaneously activates the allylic electrophile. This dual activation allows for reactions under mild conditions with high control over stereoselectivity. bohrium.comresearchgate.net

Another synergistic approach combines a Lewis acid and a Brønsted base. wiley-vch.de The Brønsted base generates the nitronate nucleophile, while the Lewis acid coordinates to and activates the electrophile. This cooperative dual activation can significantly enhance reaction rates and control selectivity. wiley-vch.depatsnap.com Similarly, a strong Brønsted acid can be paired with a chiral hydrogen-bond donor (like a chiral urea) to catalyze reactions enantioselectively. nih.gov The Brønsted acid activates the substrate, while the chiral co-catalyst organizes the transition state through non-covalent interactions to dictate the stereochemical outcome. nih.gov

Advanced Spectroscopic Analysis Methodology for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For tert-butyl 2-nitropropanoate, both ¹H and ¹³C NMR provide critical data for structural confirmation and can be used to infer stereochemical and regiochemical outcomes in reactions where it is a product or reactant.

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the tert-butyl group and the propanoate backbone. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a region of the spectrum that is relatively upfield, owing to the shielding effect of the carbon atom they are attached to. nih.gov The protons on the propanoate chain would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons, providing information about their connectivity. youtube.com The chemical shift of the proton at the C2 position, adjacent to the nitro group, would be significantly downfield due to the electron-withdrawing nature of the nitro group.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule would be observed. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group would also have distinct resonances. The carbon atom bearing the nitro group (C2) would also be shifted downfield.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons within the molecule, which is crucial for confirming the regiochemistry. longdom.org By analyzing cross-peaks in a COSY spectrum, one can definitively map out the proton-proton coupling network. longdom.org While standard NMR techniques provide detailed information about the relative stereochemistry, more advanced methods or the use of chiral derivatizing agents would be necessary to assign the absolute stereochemistry of a chiral center at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH₃)₃ | ~1.5 | Singlet |

| ¹H | -CH(NO₂)- | Downfield | Multiplet |

| ¹H | -CH₃ | Upfield | Doublet |

| ¹³C | C=O | ~160-170 | - |

| ¹³C | -C (CH₃)₃ | ~80 | - |

| ¹³C | -C(C H₃)₃ | ~28 | - |

| ¹³C | -C H(NO₂) | Downfield | - |

| ¹³C | -C H₃ | Upfield | - |

| Note: Predicted values are approximate and can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. libretexts.org For this compound, MS can be used to confirm its successful synthesis and to monitor the progress of reactions in which it is involved. waters.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. However, the molecular ion can be unstable and may undergo fragmentation. libretexts.org A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (a neutral molecule with a mass of 56 Da) via a McLafferty-type rearrangement, which would result in a prominent peak corresponding to the protonated 2-nitropropanoic acid. Another common fragmentation is the loss of the tert-butyl group as a cation, leading to a peak corresponding to the 2-nitropropanoate anion. The fragmentation of the nitro group itself can also occur.

The high resolution of modern mass spectrometers allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, further confirming the identity of the compound. sorbonne-universite.fr Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used for softer ionization, potentially leading to a more abundant molecular ion peak, which is particularly useful for reaction monitoring. waters.comuvic.ca

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| M⁺ | [C₇H₁₃NO₄]⁺ | - |

| M - 56 | [C₃H₅NO₄ + H]⁺ | C₄H₈ |

| M - 57 | [C₃H₄NO₄]⁻ | [C₄H₉]⁺ |

| M - 46 | [C₇H₁₃O₂]⁺ | NO₂ |

| Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy. |

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz For this compound, the IR spectrum provides clear evidence for its key functional groups: the ester and the nitro group.

The most prominent and diagnostic absorption bands in the IR spectrum of this compound would be the carbonyl (C=O) stretch of the ester group and the symmetric and asymmetric stretches of the nitro (NO₂) group. The C=O stretching vibration of an aliphatic ester typically appears in the region of 1750-1735 cm⁻¹. vscht.cz The nitro group gives rise to two strong absorption bands: an asymmetric stretch usually found between 1550 and 1475 cm⁻¹ and a symmetric stretch between 1360 and 1290 cm⁻¹. copbela.org The presence of these characteristic bands provides strong confirmatory evidence for the structure of this compound. Other absorptions, such as C-H stretching and bending vibrations for the alkyl portions of the molecule, would also be present but are generally less diagnostic. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Alkyl (C-H) | Stretch | 2950 - 2850 | Medium-Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Medium-Strong |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. springernature.com For a chiral molecule like this compound (if it contains a stereocenter at the C2 position), X-ray crystallography can unambiguously establish the spatial arrangement of its atoms, provided that a suitable single crystal can be grown. nih.gov

The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. ed.ac.uk To determine the absolute configuration, one must analyze the anomalous scattering effects of the atoms in the crystal. thieme-connect.de While this effect is more pronounced for heavier atoms, modern techniques and instrumentation allow for the reliable determination of the absolute configuration of light-atom molecules as well. ed.ac.ukresearchgate.net The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. researchgate.net A value close to zero for the correct enantiomer confirms the assignment. researchgate.net

While no specific crystal structure of this compound is readily available in the searched literature, the principles of X-ray crystallography remain the standard for unequivocally determining its absolute configuration should a crystalline, enantiopure sample be obtained. springernature.com

Theoretical and Computational Chemistry Investigations of Tert Butyl 2 Nitropropanoate

Quantum Chemical Studies (e.g., DFT, Ab initio) on Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic landscape of a molecule. For tert-butyl 2-nitropropanoate, Density Functional Theory (DFT) and ab initio calculations are instrumental in understanding its stability, reactivity, and intermolecular interactions.

Studies on analogous nitro esters using DFT suggest that the ester group typically adopts a planar configuration. This planarity arises from resonance stabilization between the carbonyl oxygen and the adjacent ester oxygen. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the molecule, inducing a partial positive charge on the β-carbon. This electronic effect is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at this position.

Furthermore, computational analyses of related α-nitro esters in catalyzed reactions, such as the aza-Henry reaction, reveal important details about substrate-catalyst interactions. DFT calculations at levels like M06-2X/6-31G(d) show that the large tert-butyl and ester groups orient themselves to minimize steric repulsions in the transition state. nih.gov For instance, in models of catalyst binding, the nitronate form of the α-nitro ester is favored for interaction with the catalyst over the enolate, with a clear preference for an anti-relationship between the large ester group and the catalyst's ring structure to alleviate steric strain. nih.gov This highlights how the electronic characteristics of the nitro and ester functions are intricately linked with the steric demands of the tert-butyl group.

Conformational Analysis and Stereochemical Prediction

The conformational landscape of this compound is largely dictated by the steric influence of the tert-butyl group. Conformational analysis using computational methods helps to identify the most stable three-dimensional structures and the energy barriers to rotation around single bonds.

While specific conformational studies on this compound are scarce, extensive research on cyclohexanes bearing tert-butyl groups provides fundamental principles. These studies, employing methods from molecular mechanics (MM3, MM4) to ab initio calculations (HF/6-311+G*), consistently show that the bulky tert-butyl group overwhelmingly prefers an equatorial position in a chair conformation to avoid destabilizing 1,3-diaxial interactions. sikhcom.net In cases where extreme steric hindrance forces a twist-boat conformation to become more stable than a chair, it is because the twist-boat allows both large groups to occupy pseudo-equatorial positions, thereby minimizing steric strain. upenn.edu

For acyclic systems like this compound, these principles translate to a preference for staggered conformations that place the bulky tert-butyl group anti-periplanar to other large substituents. DFT studies on related nitro esters support this, indicating a preference for an antiperiplanar arrangement of the C-C-N-O₂ moiety to minimize both steric and electronic repulsions. In the context of stereochemical prediction for reactions, computational models of the aza-Henry reaction show that the large tert-butyl group of the N-Boc-imine and the ester group of the nitro-ester are oriented away from the catalyst's backbone to avoid unfavorable steric clashes, which in turn dictates the facial selectivity of the nucleophilic attack. nih.gov

Table 1: Calculated Relative Energies for Conformations of a Related Sterically Hindered Molecule (cis-1,4-di-tert-butylcyclohexane) This table illustrates the energy differences between conformations due to steric strain, a principle directly applicable to this compound.

| Conformation | Computational Method | Relative Free Energy (kcal/mol) |

|---|---|---|

| Twist-Boat | MM3 | 0.00 |

| Chair | MM3 | 0.64 |

| Twist-Boat | HF/6-311+G* | 0.00 |

| Chair | HF/6-311+G* | 0.89 |

Data sourced from a computational study on cis-1,4-di-tert-butylcyclohexane, where the twist-boat is unusually more stable than the chair due to the avoidance of axial interactions by the tert-butyl groups. sikhcom.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukresearchgate.net The energies and spatial distributions of these orbitals are key to predicting the feasibility and selectivity of chemical reactions. dur.ac.uk

For this compound, the FMOs are dominated by the electron-withdrawing nitro group and the ester functionality.

LUMO : The LUMO is expected to be localized primarily on the π* orbital of the Cα-NO₂ bond. The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the LUMO, making the α-carbon an electrophilic center, susceptible to attack by nucleophiles. This is the fundamental principle behind reactions like the Michael addition and the nitro-Mannich reaction.

HOMO : When deprotonated to form the nitronate anion, the HOMO is a high-energy, lone-pair-like orbital with significant density on the α-carbon. This makes the nitronate a potent carbon nucleophile, readily participating in reactions with electrophiles.

FMO analysis can also rationalize the regioselectivity observed in reactions. For instance, in the Diels-Alder reactions of related nitroacrylates, the electronic properties of the nitro group, which can be explained through FMO interactions, control both the regio- and diastereoselectivity of the cycloaddition. mdpi.com Although specific HOMO-LUMO energy values for this compound require dedicated calculations, the general principles of FMO theory provide a clear framework for understanding its dual nucleophilic (as a nitronate) and electrophilic character.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions in a condensed phase. rsc.orgnih.gov

While no specific MD simulations for this compound were found, studies on related molecules highlight the potential applications of this technique. For example, MD simulations have been used to investigate the denaturing effect of tert-butyl alcohol on proteins, revealing that the solvent tends to accumulate near the protein surface. nih.gov Similarly, MD simulations of di-tert-butyl nitroxide have been employed to study its partitioning and dynamics within biological membranes.

For this compound, MD simulations could be used to:

Analyze Solvation: Investigate how the molecule is solvated in different solvents, which can influence reaction rates and mechanisms.

Explore Conformational Dynamics: Map the transitions between different conformational states and determine their relative populations and lifetimes, complementing the static picture from quantum chemical calculations.

Simulate Intermolecular Interactions: Model the interaction of this compound with other reactants or catalysts in a reaction mixture, providing a more realistic view of the chemical environment than gas-phase or implicit solvent models.

Reactive force fields (ReaxFF) could also be employed to simulate the chemical reactions of this compound, such as its thermal decomposition, providing atomistic details of bond-breaking and bond-forming events over time. nih.gov

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems

The future of synthesis involving tert-butyl 2-nitropropanoate is intrinsically linked to the evolution of advanced catalytic systems that offer higher efficiency, stereoselectivity, and milder reaction conditions. Research is increasingly focused on several key areas:

Bifunctional Organocatalysis: A significant area of development is the use of chiral bifunctional organocatalysts for asymmetric reactions. For instance, chiral bis(amidine) [BAM] proton complexes have been successfully used as catalysts in the diastereodivergent and enantioselective aza-Henry reactions of α-nitro esters. nih.gov These catalysts operate through a hydrogen bond donor-acceptor mechanism to control the stereochemical outcome. nih.gov Similarly, thiourea-based bifunctional catalysts derived from cinchona alkaloids are being explored for promoting enantioselective aza-Henry reactions between N-Boc imines and α-substituted nitroacetates. rsc.org

Ion-Paired Chiral Ligands: A novel strategy involves the use of ion-paired chiral ligands in transition metal catalysis. Researchers have developed achiral ammonium (B1175870)–phosphine (B1218219) hybrid ligands paired with chiral binaphtholate anions for asymmetric palladium catalysis. calis.edu.cn This system has been successfully applied to the highly enantioselective allylic alkylation of tert-butyl 2-nitropropionate, demonstrating a powerful method for creating chiral α,α-disubstituted α-amino acid derivatives. calis.edu.cn

Photoredox and Metallaphotoredox Catalysis: The merger of photoredox catalysis with other catalytic modes is opening new reaction pathways. princeton.edu Visible-light photoredox catalysis, often employing organic dyes or acridinium-based photocatalysts, can generate radical intermediates under mild conditions. mdpi.comrsc.org This approach, known as metallaphotoredox catalysis when combined with transition metals, allows for novel C-H functionalizations and cross-coupling reactions that were previously challenging. princeton.edunih.gov These methods show promise for activating this compound in new types of transformations.

A summary of emerging catalytic systems is presented in the table below.

Interactive Data Table: Novel Catalytic Systems for α-Nitro Ester Reactions| Catalytic System | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| Chiral Bis(amidine) (BAM) Complexes | Aza-Henry Reaction | α-Nitro Esters | Diastereodivergent, enantioselective, catalyst-controlled. nih.gov |

| Cinchona-Derived Thiourea (B124793) | Aza-Henry Reaction | Ethyl 2-nitropropionate | High enantioselectivity and diastereoselectivity. rsc.org |

| Pd / Ion-Paired Ligand | Allylic Alkylation | This compound | Creates α,α-disubstituted α-amino acids with high enantioselectivity. calis.edu.cn |

Integration into Flow Chemistry Methodologies

The integration of this compound chemistry into continuous flow manufacturing represents a significant leap forward in terms of safety, efficiency, and scalability. The hazardous nature of some reagents and intermediates in nitroalkane chemistry makes flow processing particularly advantageous.

Recent research highlights several key advancements:

On-Demand Generation: Flow reactors enable the on-demand generation of nitroalkanes, which can be used immediately in subsequent reaction steps. This "in situ" approach avoids the isolation and storage of potentially unstable nitro compounds, significantly improving process safety. buct.edu.cnresearchgate.net

Enhanced Safety and Control: Continuous flow technologies offer superior heat transfer and temperature control compared to batch reactors. This is crucial for managing exothermic reactions, such as those involving the synthesis or transformation of nitroalkanes. buct.edu.cn

Telescoped Synthesis: Flow chemistry allows for "telescoped" multi-step syntheses, where the output of one reactor is directly fed into the next. A practical flow synthesis of benzofurans from nitroalkanes and O-acetyl salicylaldehydes has been developed, involving a sequential nitroaldol condensation and a Nef reaction. researchgate.net

Improved Yield and Purity: The precise control over reaction parameters in microreactors can lead to higher yields and cleaner reactions. A base-catalyzed 1,6-conjugate addition of nitroalkanes to p-quinone methides demonstrated higher yields in a continuous flow setup compared to the equivalent batch process, attributed to the minimization of retro-reactions.

The table below compares a representative reaction in batch versus flow conditions.

Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Nitroalkane Reactions| Reaction | Method | Key Advantage of Flow |

|---|---|---|

| On-demand nitroalkane generation for aza-Henry reaction | Continuous Flow | Avoids isolation of potentially hazardous nitroalkane intermediates. buct.edu.cn |

| Synthesis of α-ketoesters from nitroalkanes | Continuous Flow | Enables clean transformations without conventional work-up or purification. |

Exploration of New Reactivity Modes

Beyond its traditional role as a nucleophile precursor in Henry and Michael reactions, research is uncovering novel reactivity modes for this compound and its derivatives.

Cycloaddition Reactions: Nitroalkenes derived from α-nitro esters are versatile partners in cycloaddition reactions. While [3+2] cycloadditions of nitrones with nitroalkenes are known, newer methodologies are emerging. nih.gov A novel [2+2+1] cycloaddition has been reported that uses N-tosylhydrazones, tert-butyl nitrite (B80452) (a related nitrogen source), and alkenes to construct isoxazolines through a unique mechanism that does not involve nitrile oxides. rsc.org This points to the potential for developing new multi-component reactions involving the nitro-propanoate scaffold.

Radical Reactions: The nitro group can participate in or be generated through radical pathways. Tert-butyl nitrite, for example, is known to trigger radical cascade reactions to synthesize heterocyclic structures like isoxazoles. rsc.orgnih.gov The development of photoredox catalysis further facilitates the generation of radical species from or their addition to nitro compounds under mild conditions, opening avenues for previously inaccessible transformations. mdpi.com

Unconventional C-functionalization: Research into the reactivity of nitronates with electrophiles other than carbonyls is expanding. One study demonstrated that nitronates can react at the carbon atom with benzyl (B1604629) phenyl carbonate, leading to the formation of α-nitro esters, which are valuable precursors to α-amino esters. nih.govacs.org This C-acylation pathway presents an alternative to traditional reactivity. Furthermore, the activation of nitroalkanes with strong acids can generate electrophilic nitronic acid intermediates capable of reacting with electron-rich arenes, reversing the typical polarity of the nitroalkane. frontiersin.org

Application in Complex Molecular Architectures and Materials Science

The unique chemical properties of this compound make it a valuable building block for constructing intricate molecules and advanced materials.

Complex Molecule Synthesis: The ability to form carbon-carbon bonds with stereochemical control makes nitropropanoate esters powerful tools in the total synthesis of natural products. For example, a double conjugate addition of ethyl 3-nitropropionate was a key step in the synthesis of an advanced intermediate toward the complex alkaloid (±)-Gelsemine. biosynth.com The nitro group serves as a masked carbonyl or amino group, which can be unraveled later in the synthetic sequence. mdpi.com

Functional Polymer Synthesis: The nitro group is being explored as a functional handle for creating advanced polymers and materials.

Energetic Materials: Nitro-functionalized hydroxyl-terminated polybutadiene (B167195) (Nitro-HTPB) has been synthesized to serve as a novel energetic binder in composite propellants. This material exhibits a faster burning rate compared to standard HTPB propellant. researchgate.net

Porous Materials for Gas Capture: A well-defined nitro-functionalized porous aromatic framework (NO2-PAF-1) has been synthesized via a copper-mediated polymerization. rsc.org This material exhibits a high surface area and enhanced CO2 uptake compared to its non-functionalized counterpart, attributed to strong interactions between the nitro groups and CO2 molecules. rsc.org Similarly, nitro-decorated porous polyaminals have shown exceptionally high selectivity for CO2 over N2 and CH4. acs.org

Polymer Precursors: The related compound ethyl 2-nitropropionate is used in the production of polymers such as polyacrylamide and polyacrylonitrile (B21495) resins, highlighting the role of nitroalkane derivatives in industrial polymer chemistry. biosynth.com

Q & A

Q. What computational approaches best predict the spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent continuum models (e.g., PCM) accurately simulate NMR chemical shifts and IR vibrational modes. For dynamic behavior, use molecular dynamics (MD) simulations to model solvent effects on conformational populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.